

purification protocols for H-Phe-Leu-NH₂·HBr

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: H-Phe-Leu-NH₂·HBr

CAS No.: 108321-16-0

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Introduction to H-Phe-Leu-NH₂·HBr

H-Phe-Leu-NH₂·HBr (CAS 108321-16-0) is a synthetic dipeptide composed of the amino acids L-phenylalanine and L-leucine, modified with a C-terminal amide and prepared as a hydrobromide salt. This molecular architecture enhances the compound's stability and solubility in aqueous environments, making it suitable for rigorous biochemical and pharmaceutical research [1] [2]. The Phe-Leu motif is of significant interest due to its presence in various bioactive peptides and its potential role in neuroprotective signaling pathways [1].

Synthesis and Purification Protocols

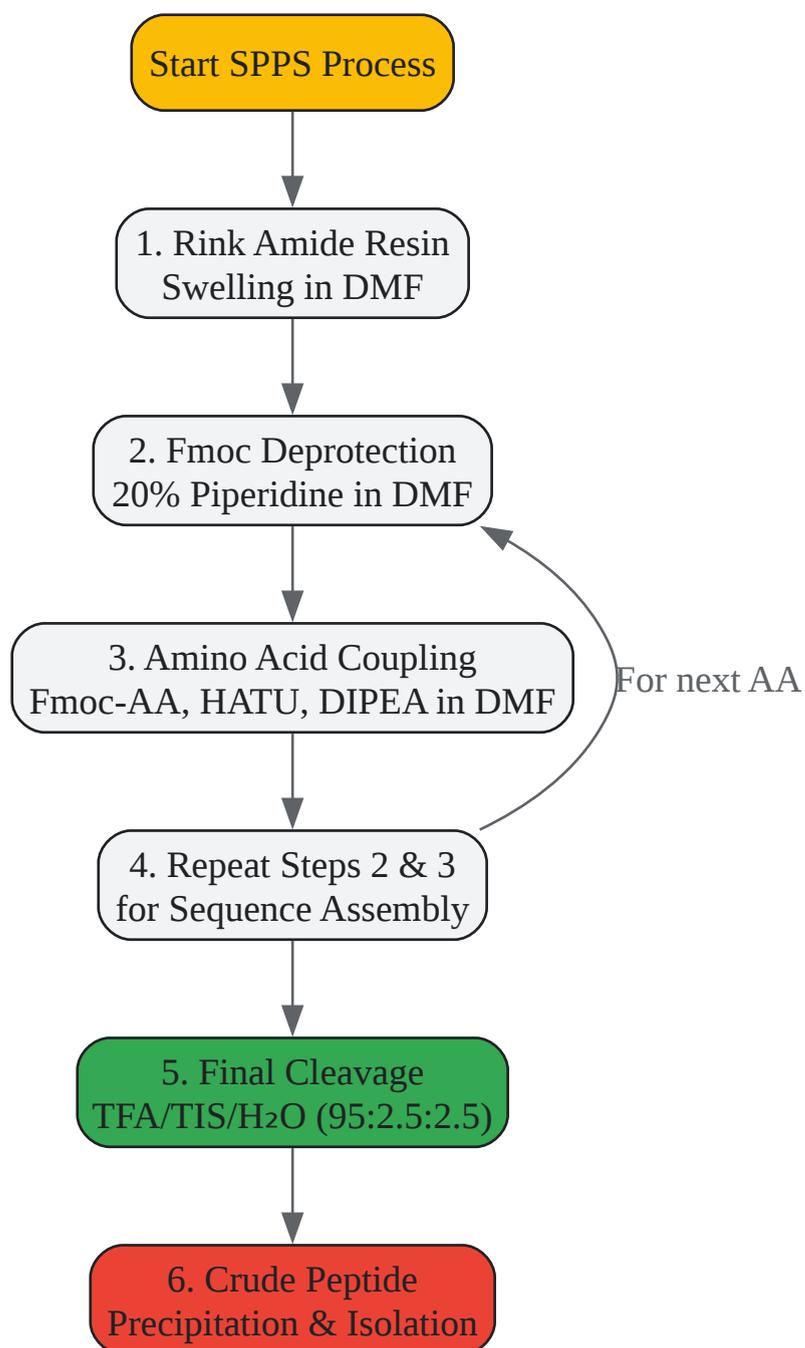
Solid-Phase Peptide Synthesis (SPPS) and Cleavage

The synthesis of H-Phe-Leu-NH₂·HBr is efficiently accomplished using Solid-Phase Peptide Synthesis (SPPS) on a Rink amide resin to directly obtain the C-terminal amide functionality [1].

- **Resin Loading:** Use a Fmoc-protected Rink amide resin with a typical loading capacity of 0.5-0.8 mmol/g.
- **Amino Acid Coupling:**
 - **Activation:** Employ coupling agents such as HATU or HBTU.
 - **Base:** Use DIPEA in DMF or the greener solvent 2-MeTHF [3].

- **Process:** Perform two couplings of 45 minutes each for Fmoc-Leu-OH and Fmoc-Phe-OH to ensure high efficiency.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF. Include a 0.1 M HOBt additive to minimize side reactions and aspartimide formation [3].
- **Cleavage from Resin:** Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA/TIS/Water (95:2.5:2.5). The scavengers (TIS and Water) prevent side reactions and modify the bromine ion source to form the H-Phe-Leu-NH₂·HBr salt directly in the crude mixture [1].

The following workflow diagram illustrates the SPPS process:



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Post-Synthesis Purification

The crude product requires purification to separate the target peptide from deletion sequences and side products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method [3].

- **Purification Setup:**
 - **Column:** C18 semi-preparative column (e.g., 250 x 20 mm, 10 µm particle size).
 - **Mobile Phase A:** 0.1% Trifluoroacetic acid (TFA) in Water.
 - **Mobile Phase B:** 0.1% TFA in Acetonitrile.
 - **Gradient:** 10% B to 50% B over 40 minutes.
 - **Flow Rate:** 8-10 mL/min.
 - **Detection:** UV at 220 nm.
- **Fraction Analysis:** Collect prominent peaks and analyze by analytical HPLC. Pool fractions with >97% purity.
- **Lyophilization:** Lyophilize the pooled fractions to obtain a pure, white, fluffy powder of H-Phe-Leu-NH₂·HBr.

Table 1: Optimized Parameters for SPPS of H-Phe-Leu-NH₂·HBr

Parameter	Specification	Impact on Yield/Purity
Coupling Time	2 x 45 minutes per amino acid	Enhances amide bond formation, yield >99% per step [1].
Scavengers in Cleavage	TFA/TIS/Water (95:2.5:2.5)	Reduces side reactions (e.g., t-butyl cation alkylation) [1].
Solvent for Coupling	DMF or 2-MeTHF	2-MeTHF is a greener alternative with similar efficiency [3].

Analytical Characterization and Quality Control

Rigorous analytical control is essential to confirm the identity, purity, and composition of the final product.

- **Purity Analysis (HPLC)**
 - **Column:** C18 analytical column (150 x 4.6 mm, 5 µm).
 - **Gradient:** 10% B to 90% B over 25 minutes.
 - **Flow Rate:** 1.0 mL/min.
 - **Purity Acceptance Criterion:** ≥97% by area normalization at 220 nm [4] [1].
- **Identity Confirmation (Mass Spectrometry)**
 - **Method:** LC-ESI-MS.
 - **Observation:** The freebase [M+H]⁺ ion is observed at *m/z* 278.2. The H-Phe-Leu-NH₂·HBr salt characteristically shows a specific isotope pattern due to the presence of bromine [1].

- **Structural Verification (Nuclear Magnetic Resonance)**

- **Technique:** ^1H NMR and ^{13}C NMR.
- **Solvent:** DMSO- d_6 .
- **Key Resonances:** Confirm the presence of the aromatic protons of phenylalanine (~7.2-7.3 ppm) and the dimethyl group of leucine (~0.8-0.9 ppm) [1] [2].

Table 2: Purification Methods for H-Phe-Leu-NH₂·HBr

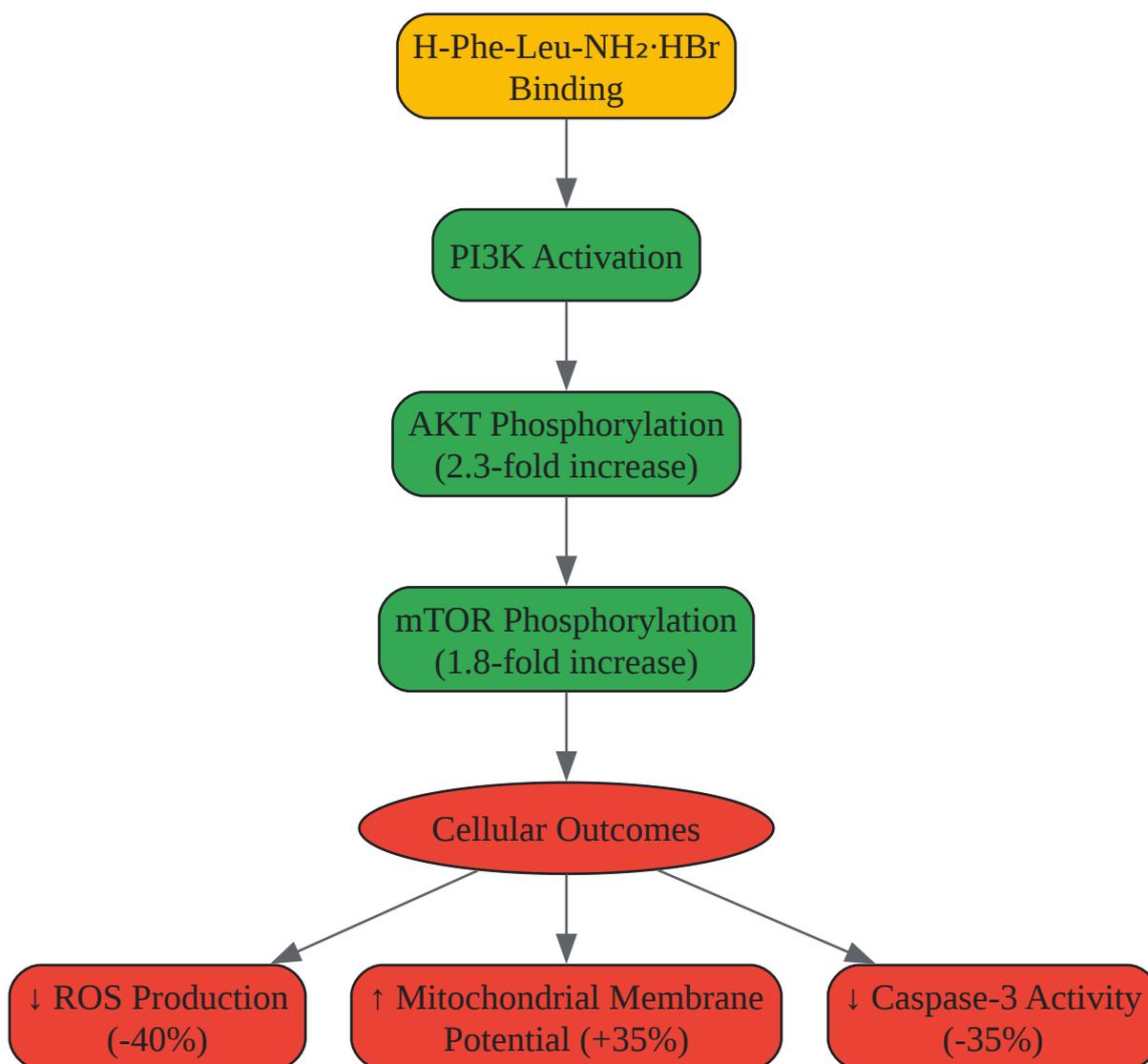
Method	Typical Conditions	Key Applications & Outcomes
Reversed-Phase HPLC	C18 column; H ₂ O/ACN + 0.1% TFA; UV 220 nm	Primary purification; achieves >97% purity; scalable from mg to g [1] [3].
Ion-Exchange Chromatography	Not typically used for this dipeptide	More relevant for peptides with ionizable side chains (e.g., Arg, Asp, Lys) [5].
Green Solvent Systems	e.g., EtOH/H ₂ O mixtures	Potential alternative; may require optimization to match ACN/TFA system resolution [3].

Biological Applications and Mechanism of Action

H-Phe-Leu-NH₂·HBr has demonstrated promising neuroprotective properties in preclinical models, primarily through the modulation of key cellular survival pathways [1].

- **Activation of the PI3K/AKT/mTOR Pathway:** The Phe-Leu motif can mimic endogenous neurotrophic factors. In cellular models of oxidative stress (e.g., 6-hydroxydopamine-treated neuroblastoma cells), the peptide activates this pro-survival pathway.
 - **Observed Effects:** 2.3-fold increase in phosphorylated AKT and a 1.8-fold increase in phosphorylated mTOR.
 - **Functional Outcome:** 40% reduction in Reactive Oxygen Species (ROS), 35% preservation of mitochondrial membrane potential, and 35% reduction in Caspase-3 activity [1].

The following diagram illustrates the neuroprotective signaling pathway:



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Environmental Health & Safety (EHS) Considerations

Adherence to EHS guidelines is critical for sustainable laboratory practices.

- **Waste Management:** All TFA and acetonitrile-containing waste must be collected separately for appropriate hazardous waste disposal.
- **Solvent Reduction:** Consider recirculating cooling water or modern solvent purification systems to minimize environmental impact and life-cycle costs [3].
- **Green Chemistry Metrics:** The PMI for peptide synthesis is historically high. Employing strategies like solvent and reagent recycling can significantly reduce the PMI, aligning with the ACS GCI's GREATER PMI Imperative goals [3].

Conclusion

This application note provides a detailed protocol for the synthesis, purification, and characterization of H-Phe-Leu-NH₂·HBr. The integration of optimized SPPS conditions, robust RP-HPLC purification, and comprehensive analytical controls ensures the production of high-quality material for research. The elucidated neuroprotective mechanisms provide a strong foundation for its application in neuroscience and drug development. Future efforts should focus on implementing the suggested green chemistry principles to enhance the sustainability of the peptide production process.

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